

4-Hydroxymandelonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxymandelonitrile**

Cat. No.: **B080859**

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxymandelonitrile**: Properties, Synthesis, and Analysis

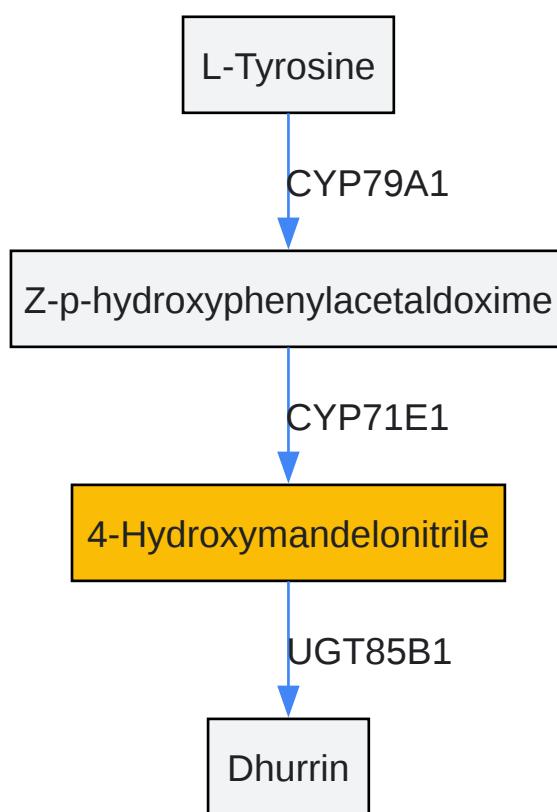
Abstract

4-Hydroxymandelonitrile, a cyanohydrin compound, serves as a pivotal intermediate in both synthetic organic chemistry and plant biochemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, including its molecular formula and weight. We delve into its significant role in natural product biosynthesis, particularly as the direct precursor to the cyanogenic glycoside dhurrin in sorghum. Furthermore, this document outlines methodologies for its synthesis, with a focus on stereoselective enzymatic routes, and details the analytical techniques essential for its characterization. Experimental protocols and workflow visualizations are provided to offer researchers and drug development professionals a practical and in-depth resource.

Core Physicochemical Properties

4-Hydroxymandelonitrile is a cyanohydrin derived from the formal addition of hydrogen cyanide across the carbonyl group of 4-hydroxybenzaldehyde^{[1][2]}. Its structure, featuring a hydroxyl group, a nitrile group, and a phenolic ring, makes it a versatile chemical entity. The core properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₂	[1] [2] [3] [4]
Average Molecular Weight	149.15 g/mol	[1] [2]
Monoisotopic Molecular Weight	149.047678473 Da	[3]
IUPAC Name	2-hydroxy-2-(4-hydroxyphenyl)acetonitrile	[1] [2]
Common Synonyms	p-hydroxymandelonitrile, para-Hydroxymandelonitrile, α ,4-Dihydroxybenzeneacetonitrile	[2] [3] [4]
CAS Registry Number	13093-65-7 (for racemate)	[1] [2]
71807-09-5 (for (S)-enantiomer)		[3]
Canonical SMILES	C1=CC(=CC=C1C(C#N)O)O	[1]
InChI Key	HOOOPXDSCKBLFG-UHFFFAOYSA-N (for racemate)	[1] [2]


Biological Significance: The Dhurrin Biosynthesis Pathway

In the plant kingdom, **4-hydroxymandelonitrile** is a critical, albeit transient, intermediate in the biosynthesis of cyanogenic glucosides, which function as defense compounds. Its most well-documented role is in *Sorghum bicolor* (sorghum), where it is the immediate precursor to dhurrin.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The biosynthesis pathway begins with the amino acid L-tyrosine and is catalyzed by a highly efficient enzyme complex (a metabolon) located on the cytosolic surface of the endoplasmic reticulum.[\[5\]](#)[\[7\]](#)

- **CYP79A1:** The cytochrome P450 enzyme CYP79A1 catalyzes the conversion of L-tyrosine to Z-p-hydroxyphenylacetaldoxime. This is the rate-limiting step in the pathway.[5]
- **CYP71E1:** A second cytochrome P450, CYP71E1, subsequently converts the Z-p-hydroxyphenylacetaldoxime into **4-hydroxymandelonitrile**.[5][8]
- **UGT85B1:** Finally, the soluble UDP-glucosyltransferase UGT85B1 glycosylates **4-hydroxymandelonitrile**, attaching a glucose molecule to form the stable cyanogenic glucoside, dhurrin, which is then stored in the vacuole.[5][8]

The channeling of intermediates within the metabolon prevents the release of the potentially toxic **4-hydroxymandelonitrile**.[7] Upon tissue damage, dhurrin is hydrolyzed back to **4-hydroxymandelonitrile**, which then rapidly decomposes to release toxic hydrogen cyanide and p-hydroxybenzaldehyde, deterring herbivores.[7][8]

[Click to download full resolution via product page](#)

Fig 1. Biosynthetic pathway of Dhurrin from L-Tyrosine.

Synthesis and Production

Chemical Synthesis

The classical synthesis of racemic **4-hydroxymandelonitrile** involves the reaction of 4-hydroxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN) under acidic conditions. This represents a standard cyanohydrin reaction.

Enzymatic Synthesis for Stereocontrol

For applications requiring enantiopure forms, such as in the development of chiral pharmaceuticals, enzymatic synthesis is the preferred method. Hydroxynitrile lyases (HNLs) are highly stereoselective enzymes that catalyze the reversible formation of cyanohydrins.^[9] For example, the (R)-selective HNL from *Prunus amygdalus* (almond) can be used to synthesize **(R)-4-hydroxymandelonitrile** with high enantiomeric excess from 4-hydroxybenzaldehyde and HCN.^[10]

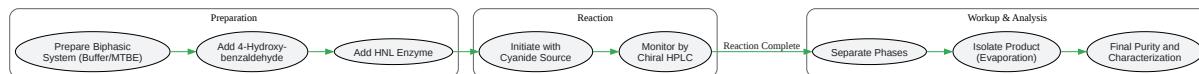
This biotransformation is often conducted in a biphasic system (e.g., aqueous buffer and an organic solvent like methyl tert-butyl ether) to overcome the poor aqueous solubility of the aldehyde substrate and to shift the reaction equilibrium towards synthesis.^[10]

Experimental Protocol: Enzymatic Synthesis of **(R)-4-Hydroxymandelonitrile**

This protocol is adapted from methodologies described for HNL-catalyzed reactions.^[10] It outlines the synthesis in a biphasic stirred-tank reactor, a self-validating system where reaction progress and enantiomeric excess are monitored analytically.

Objective: To synthesize **(R)-4-hydroxymandelonitrile** from 4-hydroxybenzaldehyde with high enantiomeric excess using *Prunus amygdalus* hydroxynitrile lyase (PaHNL).

Materials:


- 4-hydroxybenzaldehyde
- Potassium cyanide (KCN) or liquid HCN

- Citrate buffer (e.g., 0.1 M, pH 5.5)
- Methyl tert-butyl ether (MTBE)
- *Prunus amygdalus* hydroxynitrile lyase (PaHNL)
- Stirred, temperature-controlled glass reactor
- Analytical HPLC with a chiral column (e.g., Chiralcel OD-H)

Methodology:

- **Reactor Setup:** Prepare a biphasic system in the reactor by combining the aqueous citrate buffer (pH 5.5) and MTBE. A typical ratio might be 1:5 v/v aqueous to organic phase. Equilibrate the system to the desired temperature (e.g., 20°C) with constant stirring.
 - **Causality:** The biphasic system allows the hydrophobic substrate (4-hydroxybenzaldehyde) to be concentrated in the organic phase while the enzyme remains in the aqueous phase. The pH of 5.5 is chosen to be optimal for PaHNL activity.
- **Substrate Addition:** Dissolve the 4-hydroxybenzaldehyde in the MTBE phase to a defined concentration (e.g., 200 mM).
- **Enzyme Introduction:** Dissolve the lyophilized PaHNL powder in the aqueous buffer phase to the required concentration (e.g., 25-30 g/L of the aqueous phase).[\[10\]](#)
- **Reaction Initiation:** Start the reaction by carefully adding a stoichiometric amount of the cyanide source (e.g., KCN dissolved in a small amount of buffer, or liquid HCN) to the stirred biphasic system.
- **Reaction Monitoring:** At regular intervals, withdraw small aliquots from the organic phase. Analyze these samples by chiral HPLC to monitor the conversion of the starting material and determine the enantiomeric excess (% ee) of the **4-hydroxymandelonitrile** product.
- **Reaction Termination and Product Isolation:** Once the reaction has reached the desired conversion (e.g., >90%), stop the stirring and separate the organic and aqueous phases. The product, **(R)-4-hydroxymandelonitrile**, is primarily located in the organic phase and

can be isolated by solvent evaporation. Further purification can be achieved via silica gel chromatography if necessary.

[Click to download full resolution via product page](#)

Fig 2. Experimental workflow for enzymatic synthesis and analysis.

Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic techniques is employed for the definitive characterization of **4-hydroxymandelonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which typically appear as an AA'BB' system (two doublets) due to the para-substitution. A key signal is the methine proton (-CH(OH)CN), appearing as a singlet downfield. The two hydroxyl protons (phenolic and alcoholic) will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.[11]
 - ^{13}C NMR: The spectrum will show signals for the four distinct aromatic carbons, the nitrile carbon (~118-120 ppm), and the hydroxyl-bearing methine carbon (~60-70 ppm).[11]
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands include a broad peak for the O-H stretches (~3400-3200 cm^{-1}), a sharp, medium-intensity peak for the C≡N stretch (~2250 cm^{-1}), and characteristic peaks for the aromatic ring.[12]

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electron ionization (EI-MS), the molecular ion peak (M^+) at m/z 149 would be expected, along with characteristic fragmentation patterns, such as the loss of HCN (m/z 122) or the formyl group. [\[2\]](#)[\[11\]](#)

Potential Biological Activities and Applications

Beyond its role as a synthetic intermediate, **4-hydroxymandelonitrile** has been investigated for its own biological properties. Studies have indicated that it possesses free-radical scavenging activity, suggesting potential as an antioxidant.[\[1\]](#) Additionally, it has demonstrated moderate antibacterial activity against certain bacterial species.[\[1\]](#) Its primary value in drug development, however, remains as a chiral precursor for more complex molecules.

References

- Human Metabolome Database. (2013, May 17). Showing metabocard for (S)-**4-Hydroxymandelonitrile** (HMDB0060318).
- van den Broek, L. A., van der Wielen, L. A., & Luyben, K. C. (2002). Development of (R)-**4-hydroxymandelonitrile** synthesis in an aqueous-organic biphasic stirred tank batch reactor. *Biotechnology and Bioengineering*, 80(1), 53-65.
- J-GLOBAL. **4-Hydroxymandelonitrile** | Chemical Substance Information.
- PubChem. alpha,4-Dihydroxybenzenecetonitrile | C8H7NO2 | CID 166768.
- J-GLOBAL. (S)-**4-Hydroxymandelonitrile** | Chemical Substance Information.
- PubChem. Dhurrin | C14H17NO7 | CID 161355.
- Ren, G., et al. (2022). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. *International Journal of Molecular Sciences*, 23(16), 9133.
- MacFarlane, I. J., Lees, E. M., & Conn, E. E. (1975). The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor. *Journal of Biological Chemistry*, 250(12), 4708-4713.
- MDPI. (2022, August 17). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production.
- Nielsen, K. A., et al. (2018). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. *Plant Direct*, 2(11), e00093.
- University of Wisconsin-Madison, Department of Chemistry. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Hydroxymandelonitrile | 13093-65-7 [smolecule.com]
- 2. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 4-Hydroxymandelonitrile | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of dhurrin pathway gene expression during Sorghum bicolor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lehigh.edu [lehigh.edu]
- To cite this document: BenchChem. [4-Hydroxymandelonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080859#4-hydroxymandelonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com